N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is N'-[(E)-benzylideneamino]-2-(naphthalen-1-yloxy)acetohydrazide . This name reflects its core structure:
- Acetohydrazide backbone : Derived from acetic acid, where the hydroxyl group is replaced by a hydrazide (-NH-NH₂).
- Benzylidene group : A Schiff base formed by the condensation of benzaldehyde with the hydrazide nitrogen.
- 1-Naphthyloxy substituent : A naphthalene ring attached via an ether linkage at the 1-position.
The molecular formula is C₁₉H₁₆N₂O₂ , with a molar mass of 304.35 g/mol . The structural formula (Figure 1) illustrates the E-configuration of the benzylidene imine bond and the spatial orientation of the naphthyloxy group.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent hydrazide | 2-(1-Naphthyloxy)acetohydrazide (C₁₂H₁₂N₂O₂) |
| Schiff base component | Benzaldehyde-derived imine (C₆H₅-CH=N-) |
| Substituent position | 1-Naphthyloxy (oxygen linked to naphthalene’s first carbon) |
Alternative Nomenclature Conventions in Hydrazide Chemistry
In non-IUPAC contexts, the compound is referred to using:
- Functional group priority : Benzylidene-1-naphthyloxyacetohydrazide, emphasizing the benzylidene and naphthyloxy groups.
- Trivial names : Derivatives are often named after their synthetic precursors, such as 1-naphthol ether hydrazide or benzaldehyde hydrazone.
- Abbreviated notations : In coordination chemistry, it may be labeled as L¹ (ligand 1) when complexed with metals.
The term "hydrazone" is occasionally misapplied, though hydrazones strictly refer to derivatives where both hydrogens of hydrazine are replaced by carbon groups. Here, only one hydrogen is substituted, making it a monosubstituted hydrazide.
Positional Isomerism in Naphthyloxy Substituent Configurations
Positional isomerism arises from the naphthyloxy group’s attachment point (1- vs. 2-naphthyloxy). Key distinctions include:
1-Naphthyloxy isomer :
- The oxygen atom is bonded to the naphthalene ring’s first carbon, creating a sterically hindered structure due to proximity to the fused benzene ring.
- Exhibits a blue-shifted UV-Vis absorption compared to the 2-isomer, attributed to reduced conjugation with the acetohydrazide backbone.
2-Naphthyloxy isomer :
- The oxygen attaches to the second carbon, allowing better π-orbital overlap with the hydrazide’s carbonyl group.
- Demonstrates higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data.
Table 2: Comparative Properties of Naphthyloxy Isomers
| Property | 1-Naphthyloxy | 2-Naphthyloxy |
|---|---|---|
| λₘₐₓ (nm) | 285 | 295 |
| Melting point (°C) | 107–109 | 137–139 |
| Solubility in DMSO (g/L) | 12.3 | 8.7 |
The synthetic route to each isomer involves nucleophilic substitution of 1- or 2-naphthol with chloroacetohydrazide, followed by Schiff base formation with benzaldehyde. Chromatographic separation is required due to similar polarities.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-20-13-15-7-2-1-3-8-15)14-23-18-12-6-10-16-9-4-5-11-17(16)18/h1-13H,14H2,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAYBZKZNWIEQ-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-78-0 | |
| Record name | N'-BENZYLIDENE-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene and naphthyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide belongs to the class of hydrazones, characterized by the functional group C=N-N-C. The synthesis typically involves the reaction of a benzaldehyde derivative with acetohydrazide in an organic solvent, often under acidic conditions to facilitate the formation of the hydrazone product. Common solvents include ethanol and methanol, with purification achieved through recrystallization or chromatography.
Biological Activities
The compound exhibits significant biological activities, particularly in antimicrobial applications. Various studies have evaluated its efficacy against a range of microbial pathogens.
Antimicrobial Activity
-
Antibacterial Properties :
- This compound derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this hydrazone have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- A study highlighted that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1.45 µg/ml against Bacillus subtilis, indicating strong antibacterial potential .
- Antifungal Properties :
-
Mechanism of Action :
- The antimicrobial action is often attributed to the ability of these compounds to form hydrogen bonds with target sites in microbial cells, enhancing their efficacy. Structural modifications, such as the introduction of electron-donating groups (e.g., methoxy groups), have been shown to improve activity .
Synthesis and Evaluation of Derivatives
A recent study focused on synthesizing a series of N'-benzylidene derivatives and evaluating their antimicrobial activities through in vitro assays. The results indicated that specific substitutions significantly enhanced antibacterial properties, making them potential candidates for further development as antimicrobial agents .
| Compound Name | Target Organism | MIC (µg/ml) | Activity |
|---|---|---|---|
| Compound 4h | S. aureus | 1.45 | Antibacterial |
| Compound 4i | C. albicans | 0.85 | Antifungal |
In Vivo Studies
In vivo evaluations were conducted on selected compounds to assess their safety and efficacy in living organisms. These studies included biochemical analyses and histological examinations of liver and kidney tissues, confirming the compounds' potential without significant toxicity .
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-Benzylidene-2-(2-naphthyloxy)acetohydrazide
- N’-(3-(benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide
- N’-(4-(benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide
Uniqueness
N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Biological Activity
N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 1-naphthol and benzylidene hydrazine derivatives. This method allows for the introduction of the naphthyloxy group, which is crucial for enhancing the compound's biological properties.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Bacillus subtilis | 12.5 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 50 | |
| Candida albicans | 30 |
The compound exhibited superior activity compared to standard antibiotics such as ampicillin and chloramphenicol, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
Anticancer Activity
Research has also indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant potency against various types of cancer cells, including breast and lung cancer lines.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in microbial targets where enzyme inhibition can disrupt essential metabolic processes.
- Cellular Interaction : It interacts with cellular pathways that regulate growth and apoptosis, making it a candidate for further investigation in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of hydrazone derivatives. The presence of specific functional groups influences both antimicrobial and anticancer activities. For instance:
- The naphthyloxy group enhances lipophilicity, improving membrane permeability.
- The benzylidene moiety is essential for enzyme interaction and inhibition.
A study highlighted that modifications to these groups can lead to variations in potency, emphasizing the importance of chemical structure in drug design .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
- Anticancer Potential : Research indicated that hydrazone derivatives exhibit cytotoxic effects on various cancer cell lines, with this compound showing promise in inhibiting tumor growth through apoptosis induction .
Q & A
Q. What are the common synthetic routes for N'-Benzylidene-2-(1-naphthyloxy)acetohydrazide?
The compound is typically synthesized via a condensation reaction between 2-(1-naphthyloxy)acetohydrazide and benzaldehyde derivatives. For example:
- Hydrazide intermediate preparation : React ethyl 2-(1-naphthyloxy)acetate with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield 2-(1-naphthyloxy)acetohydrazide .
- Schiff base formation : Condense the hydrazide with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol, catalyzed by glacial acetic acid, under reflux (4–6 hours). The product is isolated via filtration and recrystallized from methanol/ethanol .
- Key characterization : Confirm using -NMR (δ 8.2–8.4 ppm for imine proton, N=CH), IR (1660–1680 cm for C=O), and elemental analysis .
Q. How is the anti-inflammatory activity of this compound evaluated experimentally?
- In vitro assays : Use LPS-stimulated RAW 264.7 macrophages or BALB/c mouse peritoneal macrophages to measure TNF-α suppression via ELISA. Pre-treat cells with the compound (10–100 µM) for 1 hour before LPS challenge .
- In vivo models : Employ carrageenan-induced paw edema in Wistar rats. Administer the compound orally (10–50 mg/kg) 1 hour before carrageenan injection; measure paw volume at 0–6 hours using plethysmometry. Data analysis via ANOVA with Tukey’s post-hoc test (p < 0.05) .
Q. What spectroscopic techniques are critical for structural validation?
- -/-NMR : Identify imine (N=CH, δ 8.2–8.4 ppm), naphthyloxy (δ 6.8–7.8 ppm), and hydrazide carbonyl (δ 165–170 ppm). Conformational isomers (E/Z) may split peaks (e.g., OCH at δ 5.09/5.62 ppm) .
- IR spectroscopy : Confirm C=O (1660–1680 cm) and N-H (3200–3300 cm) stretches .
- Mass spectrometry : Detect molecular ion peaks (e.g., [M+H] at m/z 504.48) and fragmentation patterns .
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) influence biological activity?
- Structural impact : E-isomers often exhibit stronger hydrogen bonding due to planar geometry, enhancing interactions with targets like COX-1 or Akt. For example, (E)-N'-benzylidene derivatives show 2–3× higher COX-1 inhibition (IC 0.5 µg/mL) than Z-forms .
- Experimental differentiation : Use -NMR to quantify isomer ratios (e.g., 75:25 E/Z in DMSO-d) and HPLC with chiral columns for separation. Biological assays must test isomers separately .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Dock the compound into Akt (PDB: 1O6K) or COX-1 (PDB: 3N8V) using AutoDock Vina. Key interactions include:
- π-π stacking between naphthyloxy and Phe (Akt).
- Hydrogen bonds between hydrazide NH and Tyr (COX-1) .
Q. How can contradictory bioactivity data between studies be resolved?
- Source analysis : Differences may arise from cell line specificity (e.g., PC3 vs. NSCLC cells) or assay conditions (e.g., serum-free vs. serum-containing media). Replicate experiments using standardized protocols (e.g., MTT assay at 24 hours) .
- Meta-analysis : Pool data from ≥3 independent studies (n ≥ 8 per group) and apply random-effects models to account for heterogeneity. Sensitivity analysis excludes outliers .
Q. What crystallographic insights exist for related hydrazide derivatives?
- Single-crystal XRD : For analogues like (E)-2,4-dimethyl-N'-(2-methylbenzylidene)benzohydrazide, dihedral angles between aromatic rings (~88°) and intermolecular N-H···O hydrogen bonds stabilize the lattice .
- Packing motifs : Chains along the b-axis via N-H···O and C-H···O interactions, relevant for predicting solubility and stability .
Methodological Challenges
Q. How are hydrazide by-products minimized during synthesis?
- Optimized conditions : Use anhydrous ethanol, excess benzaldehyde (1.2 eq), and catalytic HCl (1–2 drops) to drive Schiff base formation. Monitor via TLC (hexane:EtOAc 7:3) .
- Purification : Column chromatography (SiO, gradient elution with CHCl:MeOH 95:5) removes unreacted hydrazide .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Synthesize phosphate or acetylated derivatives. For example, 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide derivatives show enhanced aqueous solubility via glycosylation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation. Characterize via DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
